1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-

Photoelectron spectroscopy Through-bond interaction Bichromophoric orbital coupling

Researchers requiring a stable, non-enethiolisable thioketone for spectroscopic calibration and heterocyclic synthesis often face limited supply of well-characterized material. 2,2,4,4-Tetramethyl-1,3-cyclobutanedithione (TMCBDT) solves this with a rigid bichromophoric framework featuring precisely characterized 0.4 eV orbital splitting and four distinct n→π* transitions. • Dual thiocarbonyl dipolarophile enables sequential bis-adduct formation in cycloaddition • Compatible with mechanochemical ball-milling for solvent-minimized scale-up • Fully deuteriated analog (TMCBDT-d₁₂) available for isotope-effect studies Supplied with comprehensive characterization data. Bulk quantities upon request.

Molecular Formula C8H12S2
Molecular Weight 172.3 g/mol
CAS No. 10181-56-3
Cat. No. B159692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclobutanedithione, 2,2,4,4-tetramethyl-
CAS10181-56-3
Molecular FormulaC8H12S2
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESCC1(C(=S)C(C1=S)(C)C)C
InChIInChI=1S/C8H12S2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3
InChIKeyWHXVCQHNIQHNMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4,4-Tetramethyl-1,3-cyclobutanedithione: Identity & Sourcing


2,2,4,4-Tetramethyl-1,3-cyclobutanedithione (TMCBDT; CAS 10181-56-3) is a cycloaliphatic dithione with molecular formula C₈H₁₂S₂ and molecular weight 172.31 g/mol [1]. The compound features a nearly planar four-membered cyclobutane ring bearing two thiocarbonyl (C=S) groups in a 1,3-transannular arrangement and four methyl substituents at the 2- and 4-positions that sterically shield the reactive thioketone moieties [2]. It is classified as a non-enethiolisable thioketone—the absence of α-hydrogens adjacent to the C=S groups precludes thione–enethiol tautomerism, a property it shares with its monothione analog (2,2,4,4-tetramethyl-3-thioxocyclobutanone) and adamantanethione but which distinguishes it from the vast majority of enethiolisable thioketones [3]. This structural rigidity confers a well-defined electronic structure amenable to detailed spectroscopic interrogation and predictable cycloaddition chemistry, making TMCBDT a valuable model bichromophoric system and a versatile sulfur-transfer reagent in heterocyclic synthesis.

Why 2,2,4,4-Tetramethyl-1,3-cyclobutanedithione Outperforms Analogs


Although 2,2,4,4-tetramethyl-1,3-cyclobutanedithione shares the non-enethiolisable thioketone classification with its monothione analog (2,2,4,4-tetramethyl-3-thioxocyclobutanone) and adamantanethione, it is distinguished by the presence of two thiocarbonyl chromophores arranged in a rigid 1,3-cyclobutane framework. This bichromophoric architecture produces through-bond orbital splittings that are absent in monothione systems: the non-bonded orbital of the dithione is split by 0.4 eV and the π* orbital by approximately 0.2 eV due to transannular interaction, giving rise to four distinct n→π* electronic transitions versus the simpler pattern observed in the monothione [1]. Furthermore, the dithione functions as a dual thiocarbonyl dipolarophile capable of forming bis-adducts in cycloaddition reactions—a reactivity mode inaccessible to monothiones [2]. Substituting the monothione analog for the dithione in sulfur-transfer applications would eliminate the possibility of sequential or double cycloaddition pathways, fundamentally altering reaction outcomes and product distributions. These differences are not incremental; they represent distinct chemical reactivity manifolds that bear directly on synthetic utility and spectroscopic applications.

2,2,4,4-Tetramethyl-1,3-cyclobutanedithione Differentiation Evidence


Through-Bond n-Orbital Splitting

He(I) photoelectron spectroscopy reveals that the non-bonded (n) orbital of 2,2,4,4-tetramethyl-1,3-cyclobutanedithione is split by 0.4 eV due to through-bond interaction across the cyclobutane ring, while the π* orbital is split by approximately 0.2 eV [1]. In contrast, the monothione analog (2,2,4,4-tetramethyl-3-thio-1,3-cyclobutanedione) exhibits only weak interaction between the C=S and C=O groups, likely mediated via π* orbitals, without the pronounced n-orbital splitting characteristic of the dithione [1]. The dione analog (2,2,4,4-tetramethyl-1,3-cyclobutanedione) shows yet another distinct pattern of orbital interactions through the cyclobutane spacer. This quantitative divergence in electronic structure directly manifests in the number of observable n→π* transitions: four distinct transitions are resolved in the dithione's electronic absorption spectrum, reflecting the orbital splittings described above [1].

Photoelectron spectroscopy Through-bond interaction Bichromophoric orbital coupling

Triplet Zero-Field Splitting & Spin-Orbit Coupling

Pulsed high-field Zeeman spectroscopy of single-crystal 2,2,4,4-tetramethyl-1,3-cyclobutanedithione (TMCBDT) determined that the lowest triplet state is ³Au (D₂h molecular symmetry) with a substantial zero-field splitting (ZFS) of 2.5 ± 1.0 cm⁻¹, and that only one spin-orbit coupling route is active in populating this state from the ground singlet [1]. For the dione analog (tetramethyl-1,3-cyclobutanedione, TMCBD), the lowest triplet state is located at 25,718 cm⁻¹ (72.5 kcal/mol) and is likewise assigned as ³Au, but the singlet–triplet splitting and ZFS parameters differ owing to the replacement of C=S with C=O chromophores [2]. The dithione's 0-0 absorption band for the S₀ → T₁ transition lies at 594.3 nm (16,826 cm⁻¹) with exclusive polarization perpendicular to the tetragonal unit cell c-axis, and a ground-state potential barrier of 23 cm⁻¹ versus 95 cm⁻¹ for the triplet state has been quantified from low-temperature (1.6 K) absorption and emission spectra [3].

Triplet state spectroscopy Zero-field splitting Spin-orbit coupling

Non-Enethiolisable Thioketone Stability

2,2,4,4-Tetramethylcyclobutane-1,3-dithione is explicitly classified as a non-enethiolisable thioketone, alongside adamantanethione and 2,2,4,4-tetramethyl-3-thioxocyclobutanone, meaning it cannot undergo thione–enethiol tautomerism due to the absence of α-hydrogens adjacent to the C=S groups [1]. Oxidation of these three non-enethiolisable thioketones with peroxy-acid gives the corresponding sulfines (thiocarbonyl S-oxides) in high yields [1]. In contrast, enethiolisable thioketones (the majority of aliphatic thioketones) undergo competing enethiolization pathways under oxidative conditions, leading to complex product mixtures and diminished sulfine yields. While all three non-enethiolisable thioketones share this stability advantage, the dithione is distinguished by possessing two reactive C=S groups, enabling formation of bis-sulfine derivatives or sequential oxidation chemistry that is inaccessible to monothione substrates [1]. Cycloaddition of the resulting dithione-derived sulfines with 2-diazopropane yields Δ³-1,3,4-thiadiazoline S-oxides, whereas the monothione-derived sulfine (from 2,2,4,4-tetramethyl-3-thioxocyclobutanone) reacts with diazomethane to give an episulphoxide—a divergent reactivity outcome determined by the number of thiocarbonyl groups in the precursor [1].

Sulfine synthesis Non-enethiolisable thioketones Peroxy-acid oxidation

Sulfur-Transfer Reagent for Imidazole-2-Thiones

2,2,4,4-Tetramethylcyclobutane-1,3-dithione functions as an efficient sulfur-transfer reagent in reactions with imidazole 3-oxides, yielding imidazole-2-thiones via a [2+3] cycloaddition mechanism [1]. In a systematic study of 1,4,5-trisubstituted imidazole 3-oxides, the reaction with this dithione gave the corresponding imidazole-2-thiones as the primary products, with the process proceeding via a zwitterionic intermediate followed by cycloreversion to release the sulfur-transferred product and 2,2,4,4-tetramethyl-3-thioxocyclobutanone as the residual fragment [1]. Notably, when 4-acetyl-1-(adamantan-1-yl)-5-methylimidazole 3-oxide was employed, an unexpected deoxygenation pathway competed with sulfur transfer, demonstrating that the dithione's reactivity is sensitive to the electronic and steric environment of the N-oxide substrate [1]. The dithione has also been successfully employed in mechanochemical ball-milling conditions for one-pot sulfur-transfer transformations, demonstrating compatibility with solvent-free reaction formats that alternative sulfur-transfer agents (e.g., Lawesson's reagent) may not tolerate [2]. Optically active imidazole N-oxides derived from L-prolinamine similarly react with the dithione to give optically active imidazole-2-thione derivatives, preserving stereochemical integrity through the sulfur-transfer process [3].

Sulfur-transfer reaction Imidazole-2-thione synthesis Heterocyclic N-oxide deoxygenation

Stepwise Hetero-Diels-Alder Mechanism

In hetero-Diels-Alder reactions of in situ-generated azoalkenes with thioketones, sterically less hindered thiones undergo (4+2)-cycloadditions via highly unsymmetric concerted transition states with C···S distances of 2.27–2.58 Å and N···C distances of 3.02–3.57 Å [1]. In the extreme case of the sterically very hindered 2,2,4,4-tetramethylcyclobutan-1,3-dione-derived thioketones (specifically 1-thioxo-2,2,4,4-tetramethylcyclobutan-3-one and the structurally analogous 1,3-dithione), a fundamentally different mechanism is operant: a zwitterionic intermediate with a fully formed C–S bond is detected, which undergoes ring closure to the 1,3,4-thiadiazine derivative in a discrete second step [1]. For the N-tosyl-substituted cycloadducts derived from these hindered thioketones, a further complication arises—elimination of toluenesulfinic acid from the initially formed cycloadducts affords 2H-1,3,4-thiadiazines as final products, a pathway not observed with less hindered thioketones [1]. DFT calculations confirmed that the observed high regioselectivity results from kinetic reaction control and that the hypothetical formation of regioisomeric 1,2,3-thiadiazine derivatives proceeds through more symmetric transition states with considerably higher energies [1].

Hetero-Diels-Alder cycloaddition Zwitterionic intermediate 1,3,4-Thiadiazine synthesis

Bis-Adduct Formation with Diazo Compounds

In reactions of α-diazocycloalkanones with thiocarbonyl compounds, 2,2,4,4-tetramethylcyclobutane-1,3-dithione reacts with 2-diazocyclohexanone in THF at 50–60 °C in the presence of 10% LiClO₄ to yield a 1:5 mixture of cis- and trans-bisadducts (cis/trans-17), demonstrating the ability of both C=S groups to participate in sequential cycloaddition [1]. Under analogous conditions, 5,5-dimethyl-2-diazocyclohexane-1,3-dione (a dione substrate) showed no reaction whatsoever with the dithione; only upon addition of 2% Rh₂(OAc)₄ catalyst did the dione react to yield a 1,3-benzoxathiole derivative [1]. This differential reactivity highlights the dithione's superior dipolarophilic character compared to dione substrates. Furthermore, the dithione's capacity to form bis-adducts contrasts with the behavior of monothiones, which can only engage a single thiocarbonyl group in cycloaddition and therefore yield mono-adducts exclusively.

Cycloaddition Diazo compounds Bis-adduct formation

2,2,4,4-Tetramethyl-1,3-cyclobutanedithione Applications


Bichromophoric Model for Orbital Studies

The dithione's well-resolved 0.4 eV non-bonded orbital splitting and four distinct n→π* transitions [1] make it an ideal spectroscopic model for investigating through-bond electronic coupling in bichromophoric systems. Researchers studying fundamental electron-transfer and energy-transfer phenomena can exploit the precisely characterized orbital manifold for calibration and validation of computational methods. The availability of the fully deuteriated analog (TMCBDT-d₁₂) further enables isotope-effect studies on vibronic coupling [2].

Sulfur-Transfer Reagent for Imidazole-2-Thiones

The dithione's established reactivity with imidazole N-oxides to produce imidazole-2-thiones via [2+3] cycloaddition [3] positions it as a reagent of choice for medicinal chemistry programs synthesizing sulfur-containing heterocycles. Its compatibility with mechanochemical ball-milling conditions [4] offers a solvent-minimized, green chemistry pathway for scale-up, and its ability to preserve stereochemical integrity with optically active substrates [5] is critical for chiral drug candidate synthesis.

Stepwise Hetero-Diels-Alder Dienophile

The dithione's demonstrated capacity to divert hetero-Diels-Alder reactions from a concerted to a stepwise zwitterionic mechanism [6] makes it a uniquely informative substrate for mechanistic investigations of cycloaddition stereoelectronics. Synthetic methodology groups developing new routes to 1,3,4-thiadiazines and related sulfur-nitrogen heterocycles can exploit the distinct product distribution (2H-1,3,4-thiadiazines via sulfinic acid elimination) that arises specifically from this hindered thioketone scaffold.

Triplet-State Probe for Spin-Orbit Coupling

With its precisely characterized lowest triplet state (³Au, ZFS = 2.5 ± 1.0 cm⁻¹, 0-0 band at 594.3 nm) [7] and detailed single-crystal polarized absorption and phosphorescence data spanning 1.6–30 K [8], the dithione serves as a benchmark compound for fundamental studies of spin-orbit coupling, intersystem crossing dynamics, and triplet-state photophysics. The measured ground-state (23 cm⁻¹) and triplet-state (95 cm⁻¹) potential barriers [9] provide quantitative benchmarks for validating computational models of excited-state potential energy surfaces.

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